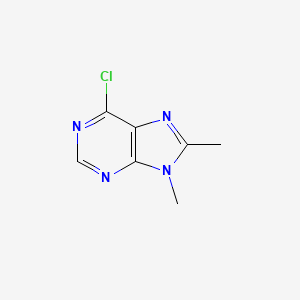
6-chloro-8,9-dimethyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-8,9-dimethyl-9H-purine is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block for Purine Derivatives
6-Chloro-8,9-dimethyl-9H-purine serves as a crucial building block in the synthesis of more complex purine derivatives. The chlorination and methylation at specific positions enhance its reactivity, making it suitable for further modifications to create novel compounds with desired properties.
Synthetic Routes
The synthesis typically involves chlorination of 8,9-dimethyl-9H-purine using chlorinating agents like thionyl chloride or phosphorus oxychloride. This process is carried out under controlled conditions in inert solvents such as dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.
Biological Research
Interaction with Biological Macromolecules
Research indicates that this compound interacts with various biological macromolecules, including enzymes and nucleic acids. This interaction can modulate enzyme activity and influence cellular processes such as nucleotide synthesis and cell proliferation.
Anticancer and Antiviral Properties
The compound has been investigated for its potential therapeutic applications, particularly in oncology and virology. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against leukemia cell lines, inducing apoptosis through mechanisms such as cell cycle arrest and caspase activation .
Medicinal Chemistry
Therapeutic Applications
The unique structure of this compound allows it to function as a biochemical probe in studies related to purine metabolism. Its structural similarity to nucleobases makes it a candidate for drug development targeting various diseases, including cancer and viral infections.
Case Studies
- Leukemia Treatment : A study demonstrated that an 18-member library of poly-substituted purines, including this compound analogs, showed promising results against Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells. The compounds induced apoptosis in Jurkat cells while having a lesser effect on K562 cells .
- Phosphodiesterase Inhibition : Another study focused on the inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds, highlighting the potential role of purine derivatives like this compound in modulating cyclic nucleotide levels within cells .
Eigenschaften
Molekularformel |
C7H7ClN4 |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
6-chloro-8,9-dimethylpurine |
InChI |
InChI=1S/C7H7ClN4/c1-4-11-5-6(8)9-3-10-7(5)12(4)2/h3H,1-2H3 |
InChI-Schlüssel |
GJAQIJSYKGXEBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















